molecular formula C26H30N2O B8656830 9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine CAS No. 873014-76-7

9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine

Cat. No. B8656830
M. Wt: 386.5 g/mol
InChI Key: PVDSMAKAKDURQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine is a useful research compound. Its molecular formula is C26H30N2O and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

873014-76-7

Product Name

9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

9-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C26H30N2O/c1-3-10-24-22(8-1)26(23-9-2-4-11-25(23)27-24)20-12-14-21(15-13-20)29-19-7-18-28-16-5-6-17-28/h1,3,8,10,12-15H,2,4-7,9,11,16-19H2

InChI Key

PVDSMAKAKDURQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C4=CC=C(C=C4)OCCCN5CCCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from the previous step, 4-(1,2,3,4-Tetrahydro-acridin-9-yl)-phenol (22 mg, 0.08 mmol), 1-(3-Chloropropyl)-pyrrolidine (18 mg, 0.12 mmol), and K2CO3 (17 mg, 0.12 mmol) were mixed in NMP (267 uL) and stirred rapidly at 80° C. for 90 minutes in a sealed vial. The reaction mixture was cooled, partitioned between Et2O (50 mL) and H2O (10 mL). The organic layer was washed with H2O (3×10 mL), sat. aq. NaCl (10 mL), dried over Na2SO4, decanted and concentrated. The residue was purified using preparative LCMS to give product the desired product.
Name
4-(1,2,3,4-Tetrahydro-acridin-9-yl)-phenol
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
267 μL
Type
solvent
Reaction Step One

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